molecular formula C12H11Cl3N2 B12417137 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4

1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4

Cat. No.: B12417137
M. Wt: 293.6 g/mol
InChI Key: DPPAKKMPHBZNQA-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of 1-(Trichloromethyl)-1,2,3,4-tetrahydro-β-carboline, also known as TaClo. This compound is a neurotoxin that has been studied for its potential role in neurodegenerative diseases such as Parkinson’s disease. The deuterated version is often used in research to study metabolic pathways and mechanisms of action due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 typically involves the condensation of tryptamine with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the tetrahydro-β-carboline structure. The deuterated version is synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires specialized equipment and handling to prevent contamination and ensure the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydro derivatives, which are of interest for their potential biological activities .

Scientific Research Applications

1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 involves its interaction with mitochondrial complex I, leading to the inhibition of mitochondrial respiration. This results in increased production of reactive oxygen species (ROS) and subsequent oxidative stress, which can cause neuronal cell death. The compound also affects the phosphorylation of 5’-adenosine monophosphate-activated protein kinase (AMPK) and induces autophagy, contributing to its neurotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms act as tracers, making it easier to track the compound’s metabolic fate and understand its biochemical interactions .

Properties

Molecular Formula

C12H11Cl3N2

Molecular Weight

293.6 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2

InChI Key

DPPAKKMPHBZNQA-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C2=C(C(NC1([2H])[2H])C(Cl)(Cl)Cl)NC3=CC=CC=C32)[2H]

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.